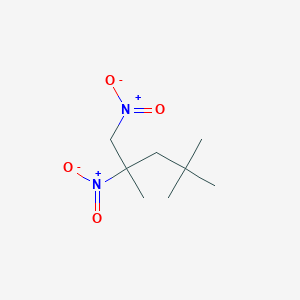
2,4,4-Trimethyl-1,2-dinitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-1,2-dinitropentane is an organic compound characterized by its branched structure and the presence of two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,4-Trimethyl-1,2-dinitropentane involves the nitration of 2,4,4-trimethylpentane. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1,2-dinitropentane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2,4,4-trimethyl-1,2-diaminopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though this is less common.
Scientific Research Applications
2,4,4-Trimethyl-1,2-dinitropentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,2-dinitropentane involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but without nitro groups.
2,4,4-Trimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure.
2,4,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar branched structure but different functional groups.
Uniqueness
2,4,4-Trimethyl-1,2-dinitropentane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile intermediate in organic synthesis and provide opportunities for further functionalization.
Properties
CAS No. |
59550-05-9 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,2-dinitropentane |
InChI |
InChI=1S/C8H16N2O4/c1-7(2,3)5-8(4,10(13)14)6-9(11)12/h5-6H2,1-4H3 |
InChI Key |
FJNRNAYBVYOUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















